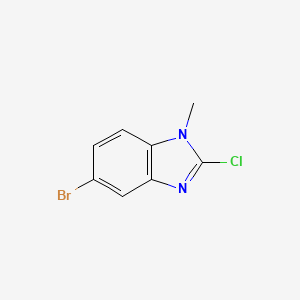

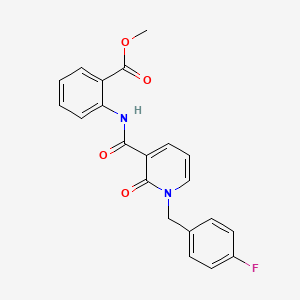

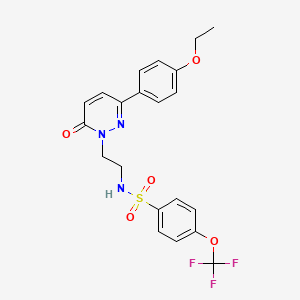

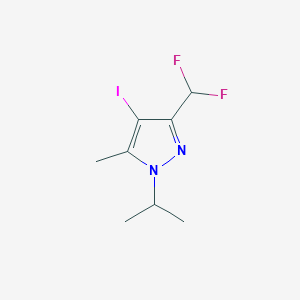

![molecular formula C20H20N2O4S B2387867 (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide CAS No. 942011-46-3](/img/structure/B2387867.png)

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

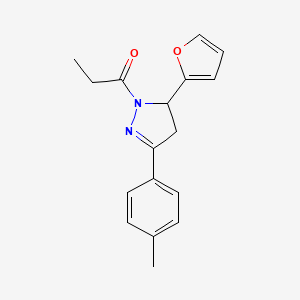

The compound “(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities .

Synthesis Analysis

While the exact synthesis of this compound is not available, benzothiazole derivatives are often synthesized via condensation of 2-aminobenzenethiol with carboxylic acids or their derivatives . The presence of the allyl group suggests that an allylation reaction may be involved .Chemical Reactions Analysis

Benzothiazoles are known to participate in a variety of chemical reactions, particularly electrophilic aromatic substitution due to the electron-rich nature of the thiazole ring .科学的研究の応用

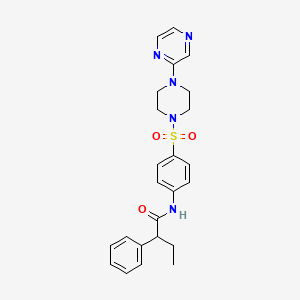

- Significance : These reactions occur without the need for external catalysts, all at the same temperature, and purification is achieved by filtration. The transacetalization observed is a novel concept not previously reported .

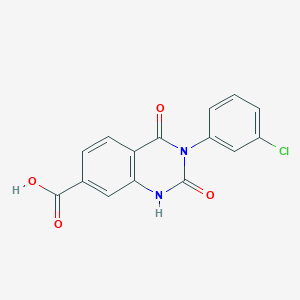

- Findings : These compounds were screened for in vitro anticancer activity against MCF-7 and A549 cell lines. Most tested compounds exhibited significant activity against both cancer cell lines .

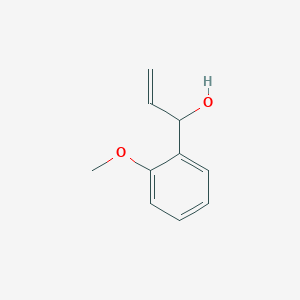

- Relevance : Derivatives of cinnamic acid amides and esters, including 3,4,5-trimethoxycinnamamide, have been explored for their anxiolytic effects. These compounds may offer potential therapeutic benefits in anxiety-related conditions .

- Rationale : Triazoles are a beneficial choice for synthesizing bioactive compounds, and their incorporation enhances the compound’s pharmacological potential .

- MTT Assay : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is commonly used to assess cell viability based on redox potential. Active cells convert MTT to insoluble purple formazan, which can be quantified .

Chemical Synthesis and Reaction Mechanisms

Anticancer Activity

Anxiolytic Properties

Biological Active Compounds

Cell Viability Assessment

Local Anesthetic and Antihypertensive Activity

作用機序

Mode of Action

It is known that the compound can form corresponding imines when reacted with 3-formylchromones in the presence of 2-propanol as the solvent . The formation of these imines could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The compound’s ability to form imines suggests that it may influence pathways involving these types of reactions .

Action Environment

The action of this compound is influenced by environmental factors such as the solvent used in the reaction. For instance, the use of 2-propanol as the solvent leads to the formation of corresponding imines . Additionally, the compound’s reaction efficiency and selectivity for the Z-isomer are influenced by the type of solvent used .

将来の方向性

特性

IUPAC Name |

3,4,5-trimethoxy-N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-5-10-22-14-8-6-7-9-17(14)27-20(22)21-19(23)13-11-15(24-2)18(26-4)16(12-13)25-3/h5-9,11-12H,1,10H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGQAUOSBTUDAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=CC=CC=C3S2)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid](/img/structure/B2387793.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2387795.png)

![tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate](/img/structure/B2387797.png)

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-[6-(trifluoromethyl)pyridin-3-yl]oxyethanamine;dihydrochloride](/img/structure/B2387798.png)

![2-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2387801.png)

![4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2387806.png)